molecular formula C11H21BClNO2 B2899934 (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride CAS No. 2376592-58-2

(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride

Cat. No.: B2899934
CAS No.: 2376592-58-2
M. Wt: 245.55
InChI Key: MCTJOWILOMQLSS-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride is a boron-containing organic molecule It is characterized by the presence of a pyrrolidine ring and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a reaction with a boronic acid derivative. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronate ester.

    Final Assembly: The final step involves the coupling of the pyrrolidine ring with the dioxaborolane group under mild conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dioxaborolane moiety, converting it to a boronic acid or boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxides, while reduction of the dioxaborolane group can produce boronic acids.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used as a probe to study boron-containing biomolecules. Its ability to form stable complexes with diols makes it useful in the detection and quantification of sugars and other polyols in biological samples.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron has unique properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drugs, making them more effective and selective.

Industry

In the materials science industry, the compound can be used in the synthesis of boron-containing polymers and materials. These materials have applications in areas such as electronics, optics, and catalysis.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the nitrogen atom in the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine
  • (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
  • (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine

Uniqueness

The uniqueness of (3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride lies in its specific combination of a pyrrolidine ring and a dioxaborolane moiety. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry. Its ability to participate in a wide range of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.

Properties

IUPAC Name

(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9;/h7,13H,5-6,8H2,1-4H3;1H/b9-7-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTJOWILOMQLSS-VILQZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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